molecular formula C12H22N2O2 B13435149 Tert-butyl3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate CAS No. 1784225-34-8

Tert-butyl3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate

Cat. No.: B13435149
CAS No.: 1784225-34-8
M. Wt: 226.32 g/mol
InChI Key: IYOMVHYPNYHGPZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring) substituted with a tert-butyl carbamate group at position 1 and a (1-aminocyclopropyl)methyl moiety at position 2. These compounds are frequently employed as intermediates in medicinal chemistry for synthesizing bioactive molecules, particularly due to their rigid azetidine backbone and functionalized side chains, which enhance binding affinity and metabolic stability.

Properties

CAS No.

1784225-34-8

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9(8-14)6-12(13)4-5-12/h9H,4-8,13H2,1-3H3

InChI Key

IYOMVHYPNYHGPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC2(CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters under specific conditions. One common method involves the use of tert-butyl 3-oxoazetidine-1-carboxylate as a starting material, which is then reacted with aminocyclopropylmethyl reagents . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new functionalized azetidine derivatives.

Scientific Research Applications

Tert-butyl 3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the azetidine ring, which significantly influence physicochemical properties and reactivity. Below is a comparison of key analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Tert-butyl 3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate (target) (1-aminocyclopropyl)methyl Not explicitly listed Not explicitly listed Not explicitly listed Primary amine on cyclopropane; potential for hydrogen bonding and bioactivity.
tert-butyl 3-(1-aminocyclopropyl)-3-hydroxyazetidine-1-carboxylate 1-aminocyclopropyl + hydroxyl C₁₅H₂₂N₂O₂ 262.35 1781632-45-8 Hydroxyl group increases polarity; may reduce membrane permeability.
tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate Cyanomethylene C₁₁H₂₀N₂O₃ 228.29 2171844-58-7 Electron-withdrawing cyano group enhances electrophilicity for further reactions.
tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate 2-bromoethyl C₁₀H₁₈BrNO₂ 264.16 1420859-80-8 Bromine enables nucleophilic substitution reactions (e.g., Suzuki couplings).
tert-butyl 3-(3-aminoprop-1-yn-1-yl)azetidine-1-carboxylate Propargylamine C₁₁H₁₈N₂O₂ 210.27 2355374-11-5 Terminal alkyne facilitates click chemistry; primary amine for functionalization.

Physicochemical and Bioactive Properties

  • LogP and Solubility: The bromoethyl analog (LogP ~2.5) is more lipophilic than the cyanomethylene derivative (predicted LogP ~1.8) due to halogen vs. polar cyano groups . The hydroxy-containing analog (C₁₅H₂₂N₂O₂) has higher hydrogen bond donor/acceptor capacity, reducing blood-brain barrier (BBB) permeability compared to the target compound .
  • Bioactivity: The 1-aminocyclopropyl group in the target compound may mimic 1-aminocyclopropane-1-carboxylic acid (ACC), a known ethylene biosynthesis precursor. Ethylene modulation has implications in plant stress responses (as seen in Pseudomonas sp. MCS15 studies) and mammalian cell signaling .

Data Tables

Table 1: Molecular Properties of Key Analogs

Property Target Compound 3-Hydroxy Analog Cyanomethylene Analog Bromoethyl Analog
Molecular Formula Not listed C₁₅H₂₂N₂O₂ C₁₁H₂₀N₂O₃ C₁₀H₁₈BrNO₂
Molecular Weight (g/mol) Not listed 262.35 228.29 264.16
Hydrogen Bond Donors 1 (amine) 2 (amine + hydroxyl) 1 (amine) 1 (amine)
Topological Polar Surface Area (Ų) ~60 ~80 ~70 ~45

Key Research Findings

  • Ethylene Modulation: The 1-aminocyclopropyl group in the target compound may interact with ethylene pathways, similar to ACC’s role in reducing cadmium accumulation in rice via ethylene inhibition .
  • Reactivity: Bromoethyl and propargylamine analogs exhibit superior versatility in cross-coupling and bioconjugation compared to hydroxyl- or cyano-substituted derivatives .

Biological Activity

Tert-butyl 3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, synthesis, and applications in drug development.

Chemical Structure and Properties

Chemical Formula: C11_{11}H20_{20}N2_2O
Molecular Weight: 212.29 g/mol
CAS Number: 1352012-69-1

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the cyclopropylmethylamine moiety contributes to its unique chemical properties and biological activities.

Tert-butyl 3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate interacts with specific molecular targets, influencing various biological pathways. Its mechanism involves:

  • Enzyme Modulation: The compound may act as an inhibitor or activator of certain enzymes, impacting metabolic pathways.
  • Receptor Binding: It can bind to receptors involved in neurotransmission, potentially affecting neurological functions.

Biological Studies and Findings

Recent studies have explored the biological effects of this compound in various contexts:

  • Antimicrobial Activity: Preliminary tests indicated that the compound exhibits antimicrobial properties against several bacterial strains, suggesting potential applications in treating infections.
  • Neuroprotective Effects: Research has shown that it may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.
  • Antitumor Activity: In vitro studies demonstrated that the compound can inhibit the proliferation of cancer cells, indicating its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of tert-butyl 3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate revealed:

  • Tested Strains: Escherichia coli, Staphylococcus aureus
  • Results: The compound showed significant inhibition zones compared to control groups.

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal injury:

  • Methodology: Neuronal cells were treated with varying concentrations of the compound.
  • Findings: A dose-dependent reduction in cell death was observed, supporting its neuroprotective potential.

Synthetic Routes

The synthesis of tert-butyl 3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate typically involves several steps:

  • Formation of Azetidine Ring: Through cyclization reactions.
  • Introduction of Cyclopropylmethylamine Moiety: By reacting azetidine intermediates with cyclopropylmethylamine.
  • Protection with Tert-butyl Group: Finalizing the structure by protecting the amino group.

Industrial Applications

This compound serves as a versatile intermediate in:

  • Pharmaceutical Development: Facilitating the synthesis of complex molecules with therapeutic properties.
  • Agrochemical Applications: Used in developing effective pesticides and herbicides.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylatestructureModerate antimicrobial
Tert-butyl 3-aminoazetidine-1-carboxylatestructureNeuroprotective effects
Tert-butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylatestructureAnticancer properties

Uniqueness

The presence of the cyclopropylmethylamine moiety distinguishes this compound from others, enhancing its biological activity profile and making it a valuable candidate for further research.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing Tert-butyl3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step routes, including azetidine ring formation and cyclopropane functionalization. Key steps include:

  • Azetidine Core Construction : Use tert-butyl chloroformate to protect the azetidine nitrogen, followed by alkylation with 1-aminocyclopropane derivatives .

  • Cyclopropane Integration : Employ [2+1] cycloaddition or strain-driven ring-opening reactions, requiring strict temperature control (-10°C to 25°C) and catalysts like Pd(OAc)₂ for regioselectivity .

  • Optimization : Adjust solvent polarity (e.g., dichloromethane for low polarity, DMF for high) and use triethylamine to neutralize acidic byproducts .

    • Data Table : Common Reaction Parameters
StepSolventTemp. (°C)CatalystYield Range
Azetidine ProtectionDCM0–25None60–75%
Cyclopropane CouplingTHF-10–25Pd(OAc)₂45–55%
Final DeprotectionMeOH25–40HCl (gas)80–90%

Q. How can structural characterization resolve ambiguities in derivatives of this compound?

  • Methodological Answer : Use orthogonal techniques:

  • NMR : ¹H/¹³C NMR to confirm azetidine ring integrity (δ 3.5–4.0 ppm for N-CH₂) and cyclopropane protons (δ 0.8–1.2 ppm) .
  • HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., m/z 262.78 for C₁₂H₂₂N₂O₂) .
  • X-ray Crystallography : Resolve stereochemical uncertainties in the cyclopropane-azetidine junction .

Q. What are the baseline stability profiles of this compound under standard lab conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct TGA/DSC to identify decomposition points (>150°C typical for tert-butyl esters) .
  • Hydrolytic Sensitivity : Test pH-dependent stability (e.g., 24-hour incubation in pH 7.4 buffer vs. pH 2.0 gastric simulant) .
  • Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products (λmax ~270 nm for azetidine derivatives) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropane-azetidine moiety influence biological target engagement?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with modified cyclopropane substituents (e.g., methyl, fluoro) and compare binding affinities via SPR or ITC .

  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict interaction hotspots with enzymes like COX-2 .

    • Data Table : Comparative Bioactivity of Analogues
SubstituentTarget (IC₅₀)LogPNotes
-H (Parent)COX-2: 1.2 µM2.1Baseline activity
-CH₃COX-2: 0.8 µM2.5Enhanced lipophilicity
-FCOX-2: 3.5 µM1.8Reduced binding due to electronegativity

Q. How can contradictory in vitro vs. in vivo efficacy data be reconciled for this compound?

  • Methodological Answer :

  • Metabolic Profiling : Perform liver microsome assays (human/rodent) to identify rapid Phase I oxidation of the cyclopropane group .
  • Prodrug Strategies : Introduce hydrolyzable esters (e.g., acetyl) to improve bioavailability .
  • Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) and track accumulation in target organs via autoradiography .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

  • Methodological Answer :

  • Selectivity Screening : Use kinase panels (e.g., Eurofins) to identify promiscuous binding.
  • Structural Optimization : Replace the tert-butyl group with polar groups (e.g., -OH, -COOH) to reduce hydrophobic interactions with non-target kinases .
  • Covalent Modification : Introduce Michael acceptors (e.g., acrylamide) for irreversible binding to specific cysteine residues .

Data Analysis & Validation

Q. How should researchers validate conflicting crystallography and molecular docking results?

  • Methodological Answer :

  • Consensus Scoring : Compare docking poses (Glide, AutoDock) with crystallographic data (PDB entries) using RMSD <2.0 Å as a threshold .
  • Mutagenesis Studies : Alter key residues (e.g., Asp³⁵⁰ in COX-2) and measure activity loss to confirm binding hypotheses .

Q. What statistical approaches are robust for analyzing dose-response anomalies in cell-based assays?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • Outlier Detection : Use Grubbs’ test (α=0.05) to exclude aberrant replicates in high-throughput screens .

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